molecular formula C8H6BrNO2S B1375965 5-Bromo-2-(methylsulfonyl)benzonitrile CAS No. 1379309-82-6

5-Bromo-2-(methylsulfonyl)benzonitrile

Cat. No. B1375965
CAS RN: 1379309-82-6
M. Wt: 260.11 g/mol
InChI Key: JMWPOMUBCLADSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(methylsulfonyl)benzonitrile (5-BMSB) is a chemical compound that has a variety of uses in scientific research. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. 5-BMSB is a useful tool for researchers to study the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “5-Bromo-2-(methylsulfonyl)benzonitrile,” but unfortunately, the available information does not provide specific details on unique applications in various fields. The sources mostly offer product listings and safety data sheets without elaborating on the compound’s use in research .

Mechanism of Action

Target of Action

It is known that this compound is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents and palladium (II) complexes .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 5-Bromo-2-(methylsulfonyl)benzonitrile likely interacts with its targets through a process of oxidative addition and transmetalation . The bromine atom in the compound may be replaced by an organoboron reagent in the presence of a palladium (II) complex .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, this compound likely participates in carbon-carbon bond forming reactions . The resulting changes could potentially affect various biochemical pathways, depending on the specific organoboron reagent involved.

Result of Action

The molecular and cellular effects of 5-Bromo-2-(methylsulfonyl)benzonitrile’s action are likely dependent on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-(methylsulfonyl)benzonitrile are likely influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which this compound is often used, depends on the presence of a suitable palladium (II) catalyst and an appropriate organoboron reagent . Other factors, such as temperature and pH, could also potentially influence the compound’s action.

properties

IUPAC Name

5-bromo-2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWPOMUBCLADSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methylsulfonyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(methylsulfonyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(methylsulfonyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(methylsulfonyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(methylsulfonyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(methylsulfonyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.